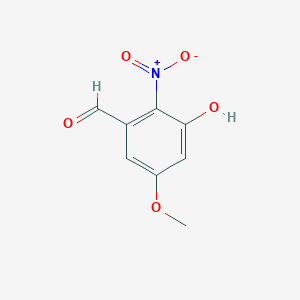
N-(Methoxymethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methoxymethyl)-N-methylbenzamide is an organic compound with the molecular formula C10H13NO2. This compound is characterized by the presence of a benzamide core structure, which is modified by the addition of methoxymethyl and methyl groups. It is a versatile compound with various applications in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methoxymethyl group onto the benzamide nitrogen.
Another method involves the use of N-methylbenzamide as a starting material, which is then reacted with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring consistent product quality. The raw materials are carefully measured and mixed, and the reaction is monitored using analytical techniques such as gas chromatography to ensure completion.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methoxymethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Methoxymethyl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research into its pharmacological properties may lead to the development of new drugs. Its structure allows for modifications that can enhance its therapeutic potential.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-(Methoxymethyl)-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved can vary, but they often include interactions with cellular proteins and modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-(Methoxymethyl)-N-methylbenzamide can be compared to other benzamide derivatives, such as:
N-Methylbenzamide: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
N-(Methoxymethyl)benzamide: Similar structure but without the additional methyl group, leading to variations in chemical properties and applications.
N,N-Dimethylbenzamide: Contains two methyl groups instead of a methoxymethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65000-22-8 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(methoxymethyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-11(8-13-2)10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
DISXYEYMSBTIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(COC)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


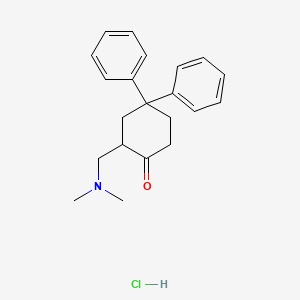
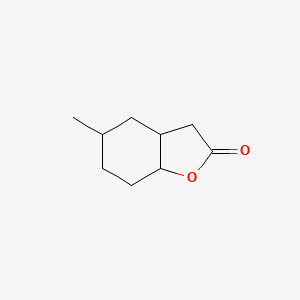

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)

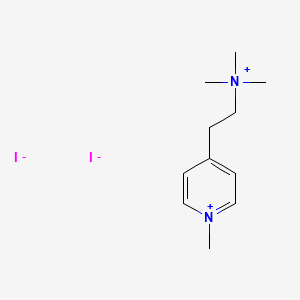
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)


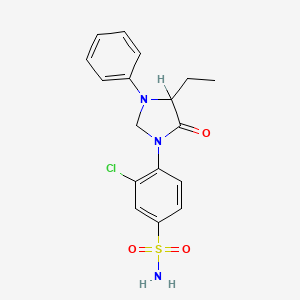
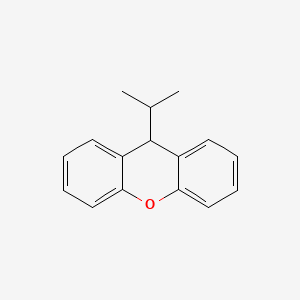
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
